2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a thiadiazole ring, an azetidine ring, and a pyridazinone ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring is often formed via cyclization reactions involving azetidinone intermediates. The final step involves the coupling of these heterocyclic units under specific conditions, such as the presence of a base like triethylamine in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential therapeutic applications.
Pyridazinone Derivatives: These compounds are studied for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
2-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c24-15-4-3-14(11-5-7-18-8-6-11)20-23(15)13-9-22(10-13)17-19-16(21-25-17)12-1-2-12/h3-8,12-13H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWWQZMLCPCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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